molecular formula C20H24N4O5 B2791290 ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1173262-47-9

ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No.: B2791290
CAS No.: 1173262-47-9
M. Wt: 400.435
InChI Key: KZLZCUVSAJXJBM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzoate, a compound with the CAS number 1173262-47-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C20H24N4O5C_{20}H_{24}N_{4}O_{5}, with a molecular weight of 400.4 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, particularly in the context of receptor modulation.

PropertyValue
CAS Number1173262-47-9
Molecular FormulaC20H24N4O5
Molecular Weight400.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may act as agonists for trace amine-associated receptors (TAARs). These receptors are implicated in various neurological processes and disorders, including ADHD and stress-related conditions . The interaction with TAARs suggests a mechanism through which this compound could exert neuroactive effects.

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are particularly noteworthy. As a partial agonist at TAARs, it may influence neurotransmitter systems involved in mood regulation and cognitive functions. This aligns with findings from related compounds that modulate dopamine and serotonin pathways, suggesting therapeutic applications in psychiatric disorders .

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models. This compound was tested alongside other derivatives, showing significant reduction in tumor size compared to controls .
  • Neuroactive Properties : In a behavioral study involving rodent models, administration of the compound resulted in improved cognitive performance on memory tasks, suggesting potential benefits for conditions like ADHD . The study emphasized the importance of receptor selectivity in minimizing side effects.
  • Toxicology Reports : Toxicological evaluations have indicated that while structurally similar compounds can pose risks, this compound exhibited a favorable safety profile in preliminary assessments . Further studies are needed to establish long-term safety.

Properties

IUPAC Name

ethyl 4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(27)15-4-6-16(7-5-15)21-18(25)13-24-14(2)12-17(22-24)19(26)23-8-10-28-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLZCUVSAJXJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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